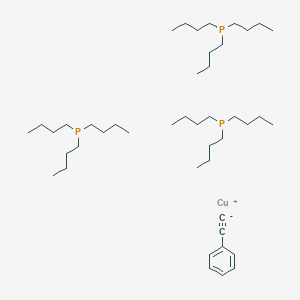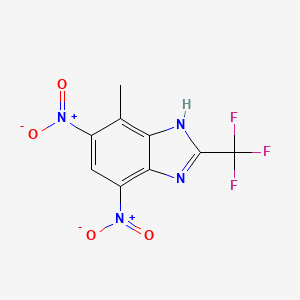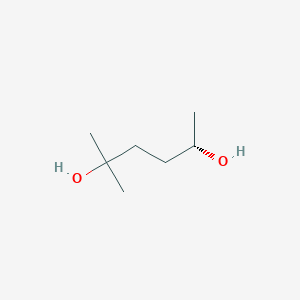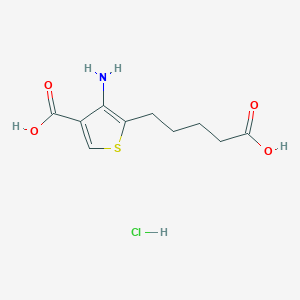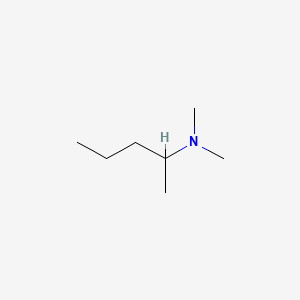![molecular formula C9H10N4O5 B14616795 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione CAS No. 60336-91-6](/img/structure/B14616795.png)
1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione is a complex organic compound that features a nitroimidazole moiety linked to a pyrrolidine-2,5-dione structure
Méthodes De Préparation
The synthesis of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Nitroimidazole Moiety: This can be achieved through the nitration of 1-methylimidazole, followed by subsequent reactions to introduce the methoxy group.
Linking to Pyrrolidine-2,5-dione: The nitroimidazole derivative is then reacted with a suitable pyrrolidine-2,5-dione precursor under specific conditions to form the final compound.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections and certain types of cancer.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
60336-91-6 |
|---|---|
Formule moléculaire |
C9H10N4O5 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
1-[(1-methyl-5-nitroimidazol-2-yl)methoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H10N4O5/c1-11-6(10-4-7(11)13(16)17)5-18-12-8(14)2-3-9(12)15/h4H,2-3,5H2,1H3 |
Clé InChI |
POOKTJGRGCVBSL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1CON2C(=O)CCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


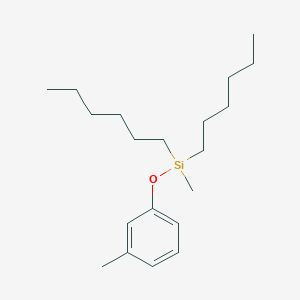
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
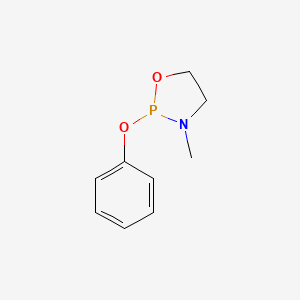
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

